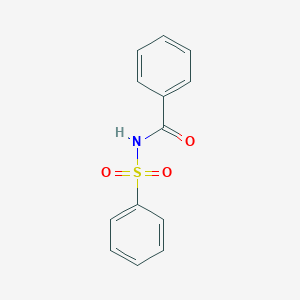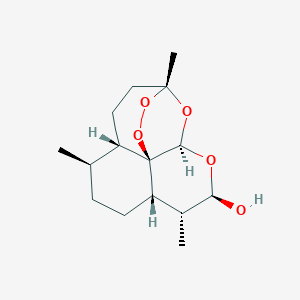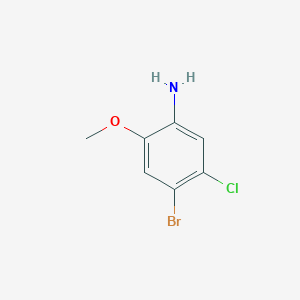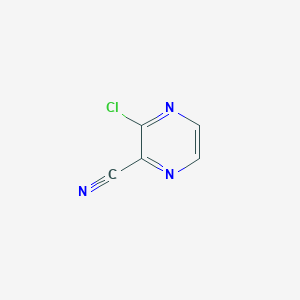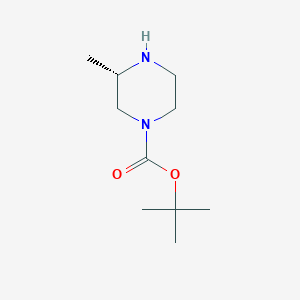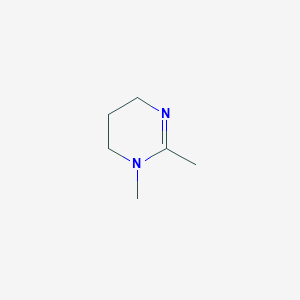
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
描述
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is an organic compound with the molecular formula C6H12N2. It is a colorless to pale yellow liquid with a boiling point of 70-78°C at 2.7 kPa . This compound is known for its role as an intermediate in the synthesis of various chemical products, including pyrantel derivatives with nematocidal activity .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine can be synthesized through multiple routes. One common method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of N,N-dimethylformamide (DMF) and a basic dehydrating agent such as sodium hydroxide. These reagents are added to dimethylisourea in a specific molar ratio to facilitate the formation of the desired product .
化学反应分析
Types of Reactions
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: It can be reduced to yield tetrahydropyrimidine derivatives.
Substitution: It participates in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and tetrahydropyrimidines, which are valuable intermediates in pharmaceutical and agrochemical industries .
科学研究应用
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of pyrantel derivatives, which have nematocidal properties.
Biology: The compound is involved in the preparation of hapten antibodies that evoke terpenoid cyclization.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic benefits.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. In the synthesis of pyrantel derivatives, the compound acts as a precursor that undergoes cyclization and other chemical transformations to produce active nematocidal agents . The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in N-alkylation and O-alkylation reactions.
Pyrantel Impurity D: Another pyrimidine derivative used in pharmaceutical applications.
Uniqueness
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of nematocidal agents and other chemical products. Its ability to undergo various chemical reactions and its role in the preparation of hapten antibodies further highlight its importance in scientific research and industrial applications .
属性
IUPAC Name |
1,2-dimethyl-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6-7-4-3-5-8(6)2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWWDZLRKHULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063382 | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-96-9 | |
| Record name | 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1,2-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4M3LG4PSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine react differently with aroyl chlorides compared to its 2-Methyl analogue?
A: While both this compound and 2-Methyl-1,4,5,6-tetrahydropyrimidine can react with aroyl chlorides in the presence of triethylamine, their reactivities differ significantly. 2-Methyl-1,4,5,6-tetrahydropyrimidine forms stable N,N'-diaroyl cyclic ketene N,N-acetals upon reacting with two equivalents of aroyl chloride [, ]. These acetals are inert to further reaction with aroyl chlorides, and no carbon-carbon bond formation is observed. In contrast, this compound reacts with three equivalents of aroyl chloride under the same conditions to yield N-aroyl N'-methyl β,β-dioxo cyclic ketene N,N'-acetals [, ]. This reaction involves the formation of two carbon-carbon bonds, showcasing the distinct reactivity of the 1,2-dimethylated compound.
Q2: What unexpected products were observed when reacting this compound with salicylaldehydes in the presence of sulfur?
A: Instead of the anticipated C-thioacylated products, reacting this compound with salicylaldehydes in the presence of sulfur yields betaines []. This anomalous reaction pathway was confirmed through X-ray diffraction analysis of the product obtained from 3,5-dichlorosalicylaldehyde, showcasing the unique reactivity of this compound under these conditions [].
Q3: What are some potential applications of this compound derivatives in materials science?
A: Quaternary salts derived from this compound have shown promise as electrolytes in electrochemical applications [, ]. Specifically, they have been incorporated into electrolytic solutions for electrolytic capacitors and electrochromic display elements [, ]. These solutions demonstrate excellent thermal stability and high specific conductivity, while also exhibiting minimal corrosiveness towards metals, resins, and rubbers [, ]. This highlights the potential of this compound derivatives for developing stable and high-performance electrochemical devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



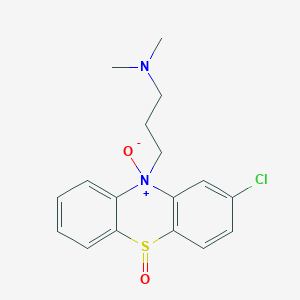
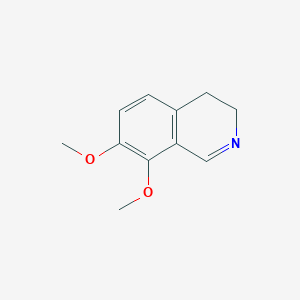
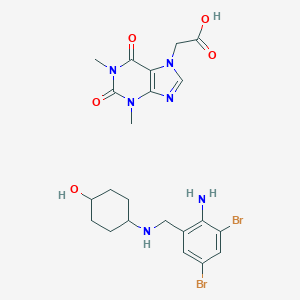
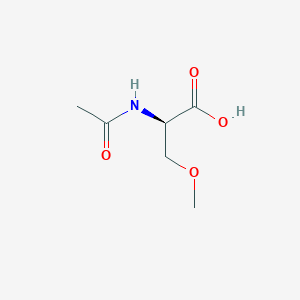
![9-Bromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B110492.png)
